![molecular formula C34H30O3P2 B4329098 ethyl (diphenylphosphoryl)(triphenylphosphoranylidene)acetate](/img/structure/B4329098.png)
ethyl (diphenylphosphoryl)(triphenylphosphoranylidene)acetate
Overview
Description
Ethyl (diphenylphosphoryl)(triphenylphosphoranylidene)acetate, commonly known as Wittig reagent, is a chemical compound used in organic synthesis. It is a highly reactive compound that is used to form carbon-carbon double bonds in organic molecules. Wittig reagent is widely used in scientific research for its ability to synthesize complex organic molecules.
Mechanism of Action
The mechanism of action of Wittig reagent involves the formation of a ylide intermediate, which reacts with an aldehyde or ketone to form a carbon-carbon double bond. The ylide intermediate is formed by the deprotonation of the phosphonium salt by a strong base. The ylide intermediate is highly reactive and can react with a wide range of aldehydes and ketones.
Biochemical and Physiological Effects
Wittig reagent does not have any specific biochemical or physiological effects in living organisms since it is not used as a drug. However, it is widely used in the synthesis of drugs and other organic compounds that have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Wittig reagent has several advantages for lab experiments. It is a highly reactive compound that can form carbon-carbon double bonds in a wide range of organic molecules. It is also relatively easy to synthesize and handle in the lab. However, Wittig reagent has some limitations. It is highly air-sensitive and must be handled in an inert atmosphere. It is also highly reactive and can react with other organic molecules in the lab, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of Wittig reagent in scientific research. One direction is the development of new synthetic methods for the production of Wittig reagent. Another direction is the use of Wittig reagent in the synthesis of new drugs and other organic compounds with potential therapeutic applications. Additionally, the use of Wittig reagent in the production of new materials, such as polymers and catalysts, is an area of active research. Finally, the development of new analytical techniques for the characterization of Wittig reagent and its reaction products is an important area of future research.
Scientific Research Applications
Wittig reagent is widely used in scientific research for its ability to synthesize complex organic molecules. It is commonly used in the synthesis of natural products, pharmaceuticals, and other organic compounds. Wittig reagent is particularly useful in the synthesis of compounds that contain carbon-carbon double bonds, which are essential for many biological activities.
properties
IUPAC Name |
ethyl 2-diphenylphosphoryl-2-(triphenyl-λ5-phosphanylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O3P2/c1-2-37-33(35)34(39(36,31-24-14-6-15-25-31)32-26-16-7-17-27-32)38(28-18-8-3-9-19-28,29-20-10-4-11-21-29)30-22-12-5-13-23-30/h3-27H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLGYQNVIPJRAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O3P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (diphenylphosphoryl)(triphenyl-lambda~5~-phosphanylidene)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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